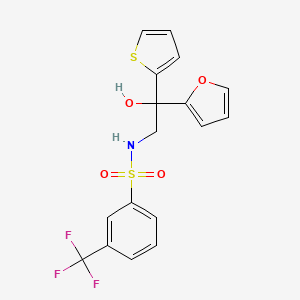

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

説明

This compound features a benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position. The sulfonamide nitrogen is attached to a hydroxyethyl bridge bearing both furan-2-yl and thiophen-2-yl moieties.

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-4-1-5-13(10-12)27(23,24)21-11-16(22,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,21-22H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQZASUJGGVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including furan and thiophene rings, as well as a trifluoromethyl group. These characteristics suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound's structure can be broken down as follows:

- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.

- Thiophene Ring : Provides additional electronic properties that may enhance biological activity.

- Trifluoromethyl Group : Often associated with increased lipophilicity and metabolic stability.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Activity

A study evaluated the effects of a structurally similar compound on human cancer cell lines, revealing an IC50 value of less than 10 µM against several types of cancer cells. The mechanism of action involved the induction of apoptosis through caspase activation, highlighting the potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiophene derivatives, where N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide was tested against clinical isolates of MRSA. Results indicated a minimum inhibitory concentration (MIC) range that demonstrated significant bactericidal effects .

Research Findings

Recent studies have provided insights into the biological mechanisms underlying the activity of this compound:

- Molecular Docking Studies : These studies have predicted binding modes between the compound and target proteins involved in cancer progression and microbial resistance. The results suggest strong interactions that could inhibit target functions effectively.

- In Vitro Assays : Various assays have confirmed the biological activity of related compounds, indicating that modifications to the core structure can enhance potency and selectivity against specific targets.

類似化合物との比較

Research Implications

The target compound’s unique combination of trifluoromethyl and heterocyclic groups positions it as a candidate for:

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Construct the thiophene ring via the Gewald reaction (for thiophene derivatives) or the Paal-Knorr synthesis (for furan derivatives) .

- Step 2 : Couple the furan and thiophene moieties to a benzenesulfonamide backbone using nucleophilic substitution or condensation reactions under inert atmospheres .

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature 60–80°C, and reaction time 12–24 hours) to achieve yields >70%. Purification via column chromatography or recrystallization is critical for isolating the product with >95% purity .

Q. How can researchers validate the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of furan (δ 6.2–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and sulfonamide (-SONH-) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z ≈ 357.34 g/mol .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry at the hydroxyethyl bridge .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for this sulfonamide derivative?

Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

- Target Selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes like dihydropteroate synthase (antibacterial target) or cyclooxygenase-2 (anti-inflammatory target) .

- Metabolic Stability : Perform hepatic microsome assays to assess metabolic degradation rates, which vary across species and cell lines .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl position, furan/thiophene substitution) and correlate changes with bioactivity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with bacterial dihydropteroate synthase (PDB: 3TYE). The sulfonamide group likely forms hydrogen bonds with the pterin-binding pocket .

- Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess stability of the compound-enzyme complex. Key interactions include π-π stacking between thiophene and Phe .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to explain the electron-withdrawing effect of the trifluoromethyl group on sulfonamide acidity (pKa ~6.5) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous Flow Reactors : Replace batch reactions to improve heat/mass transfer and reduce side products (e.g., over-oxidation of thiophene) .

- Automated Purification : Implement flash chromatography systems with UV-guided fraction collection for consistent purity .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., molar ratios, catalyst loading) and identify critical process parameters (CPPs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility (>50 µg/mL) .

- LogP Determination : Use shake-flask methods with octanol/water partitioning to validate computational predictions (LogP ≈ 2.8) .

- Bioavailability Studies : Compare pharmacokinetic profiles (C, AUC) across animal models (e.g., rodents vs. non-rodents) to identify species-specific absorption barriers .

Structural Modification Strategies

Q. What functional group modifications enhance the compound’s therapeutic potential?

- Sulfonamide Replacement : Substitute -SONH- with a sulfonylurea group to improve metabolic stability .

- Heterocycle Variation : Replace furan with pyridine to enhance π-stacking with aromatic residues in enzyme active sites .

- Trifluoromethyl Positioning : Introduce the -CF group at the benzene para-position to modulate electron density and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。